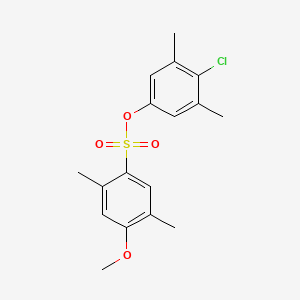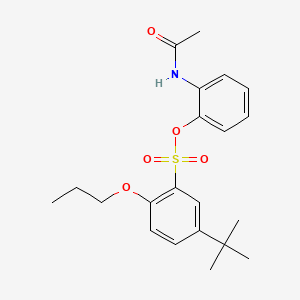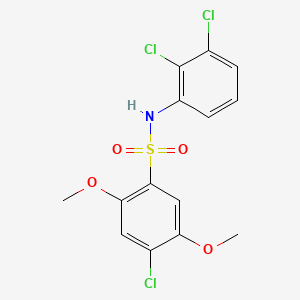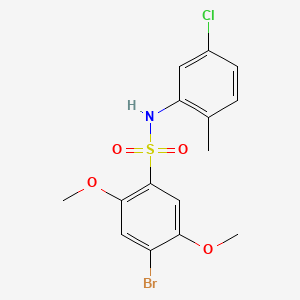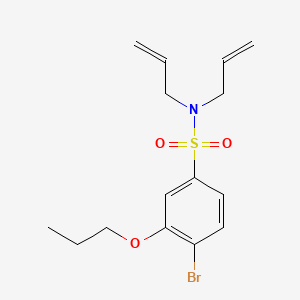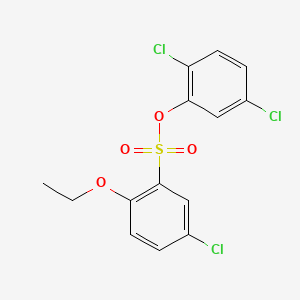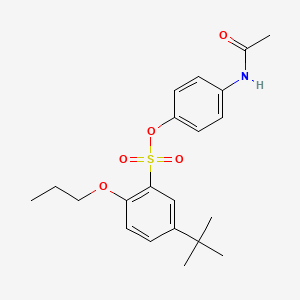
4-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetamidophenyl 5-tert-butyl-2-propoxybenzene-1-sulfonate, commonly known as APBS or NPPB, is a sulfonate compound that has been widely used in scientific research for its unique properties. APBS is a potent inhibitor of chloride channels and has been used to study the physiological and biochemical effects of these channels in various systems.
作用機序
APBS inhibits chloride channels by binding to the extracellular domain of the channel pore. This binding causes a conformational change in the channel, leading to the inhibition of chloride ion transport. APBS has been shown to be a potent inhibitor of several types of chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) channel.
Biochemical and Physiological Effects
APBS has been shown to have a wide range of biochemical and physiological effects. Inhibition of chloride channels by APBS has been linked to changes in cell volume, intracellular pH, and membrane potential. APBS has also been shown to affect the release of neurotransmitters and the contraction of smooth muscle.
実験室実験の利点と制限
One of the main advantages of using APBS in lab experiments is its selectivity for chloride channels. APBS can selectively inhibit different types of chloride channels, allowing researchers to study their functions in specific systems. However, APBS has some limitations, including its potential toxicity and the need for high concentrations to achieve complete inhibition of chloride channels.
将来の方向性
There are several future directions for the use of APBS in scientific research. One area of interest is the development of more potent and selective inhibitors of chloride channels. Another area of interest is the use of APBS to study the role of chloride channels in disease states, such as cystic fibrosis and epilepsy. Finally, the use of APBS in drug discovery and development is an area of active research, with the potential for the development of new therapeutics for a range of diseases.
合成法
APBS can be synthesized by reacting 4-acetamidophenol with 5-tert-butyl-2-propoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields APBS as a white crystalline solid with a melting point of 170-172°C.
科学的研究の応用
APBS has been extensively used in scientific research for its ability to inhibit chloride channels. Chloride channels play a crucial role in various physiological processes, including muscle contraction, cell volume regulation, and neurotransmitter release. APBS can selectively inhibit different types of chloride channels, making it a valuable tool for studying their functions.
特性
IUPAC Name |
(4-acetamidophenyl) 5-tert-butyl-2-propoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5S/c1-6-13-26-19-12-7-16(21(3,4)5)14-20(19)28(24,25)27-18-10-8-17(9-11-18)22-15(2)23/h7-12,14H,6,13H2,1-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSCTYPGXDHFCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








